The Privileged Quinazolinone Scaffold: Physicochemical Profiling and Application of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
The Privileged Quinazolinone Scaffold: Physicochemical Profiling and Application of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid
Executive Summary
In the landscape of modern medicinal chemistry, the quinazolin-4(3H)-one core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid (CAS 25818-89-7) represents a highly versatile intermediate within this class. By functionalizing the N3 position with a butanoic acid chain, researchers gain a flexible, bifunctional molecule that serves as a critical building block for synthesizing complex active pharmaceutical ingredients (APIs), including antimicrobial agents, anti-inflammatory compounds, and targeted enzyme inhibitors.
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, a self-validating synthetic protocol, and the mechanistic rationale behind its application in drug discovery.
Structural & Physicochemical Profiling
The pharmacological utility of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid stems from its dual-natured structure: a rigid, hydrophobic aromatic core coupled with a flexible, hydrophilic carboxylic acid tail. This structural dichotomy directly influences its solubility, partition coefficient (LogP), and interaction with biological targets.
The N3-alkylation specifically locks the quinazolinone into its lactam tautomer, preventing lactim-lactam isomerization and providing predictable hydrogen-bonding geometry. The exact physicochemical properties of this compound are summarized below [4].
Table 1: Physicochemical Properties of CAS 25818-89-7
| Property | Value | Mechanistic Implication |
| Chemical Name | 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid | Standard IUPAC nomenclature. |
| CAS Registry Number | 25818-89-7 | Unique identifier for the N3-substituted isomer. |
| Molecular Formula | C12H12N2O3 | Confirms the presence of the butyric acid chain. |
| Molecular Weight | 232.24 g/mol | Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5. |
| Density | ~1.31 g/cm³ | Indicates dense molecular packing in the solid state. |
| Topological Polar Surface Area | 73.4 Ų | Optimal for membrane permeability while retaining aqueous solubility at physiological pH. |
| Hydrogen Bond Donors | 1 (Carboxylic OH) | Provides a reactive handle for amide coupling. |
| Hydrogen Bond Acceptors | 3 (C=O, C=O, N) | Facilitates robust interactions with target enzyme pockets. |
| SMILES String | O=C(O)CCCN1C=NC2=CC=CC=C2C1=O | Useful for in silico docking and cheminformatics. |
Synthesis & Self-Validating Protocol
The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid relies on the selective N3-alkylation of the quinazolinone core, followed by the careful hydrolysis of the ester intermediate. The causality behind the choice of base (K₂CO₃) is critical: it is strong enough to deprotonate the N3 position (pKa ~ 10-11) but mild enough to avoid ring-opening of the quinazolinone core.
Experimental Protocol
Objective: High-yield N3-alkylation of quinazolin-4(3H)-one followed by ester hydrolysis.
Step 1: N-Alkylation
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Charge a dry round-bottom flask with quinazolin-4(3H)-one (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 mL/g).
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Add anhydrous K₂CO₃ (2.0 eq). Causality: The mild base selectively deprotonates the N3 position, favoring the thermodynamically stable N-alkylation over O-alkylation.
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Add ethyl 4-bromobutyrate (1.2 eq) dropwise at room temperature.
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Heat the mixture to 80 °C for 4-6 hours under an inert atmosphere. Self-Validation (In-Process Control 1): Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active starting material spot and the appearance of a higher Rf spot confirms the formation of the ester intermediate.
Step 2: Alkaline Hydrolysis 5. Quench the reaction with ice-water, extract with EtOAc, and concentrate to isolate the intermediate ethyl 4-(4-oxoquinazolin-3(4H)-yl)butanoate. 6. Dissolve the intermediate in a 1:1 mixture of THF and H₂O. 7. Add LiOH or NaOH (3.0 eq) and stir at room temperature for 2 hours. Causality: Base-catalyzed hydrolysis selectively cleaves the aliphatic ester without disrupting the highly stable quinazolinone lactam core. Self-Validation (In-Process Control 2): Monitor via LC-MS. The mass shift from the ester to the free acid (m/z 233.2 [M+H]⁺) validates successful hydrolysis.
Step 3: Acidification and Isolation 8. Remove THF in vacuo. Acidify the aqueous layer with 1M HCl to pH ~3. 9. Filter the resulting white precipitate, wash with cold water, and dry under vacuum to afford the pure target compound.
Fig 1: Step-by-step synthetic workflow and self-validating IPCs.
Pharmacological Context & Downstream Applications
The strategic placement of a butanoic acid chain on the N3 position of the quinazolinone core is not arbitrary. In medicinal chemistry, the 4-carbon chain acts as an optimal flexible spacer, allowing the terminal carboxylate to reach into polar regions of target enzyme pockets while the quinazolinone core anchors the molecule in hydrophobic sub-pockets.
Soluble Epoxide Hydrolase (sEH) Inhibition
Recent structural activity relationship (SAR) studies have utilized the quinazolinone-butanoic acid scaffold to develop highly potent inhibitors of human soluble epoxide hydrolase (sEH) [2]. The butanoic acid moiety can be coupled with various amines (e.g., piperazines or amino acids) to fine-tune the pharmacokinetic profile. The resulting amides demonstrate excellent developability and in vivo efficacy.
Antimicrobial and Anticancer Activity
Quinazolinones are excellent reservoirs of bioactive substances, exhibiting broad-spectrum antimicrobial and anti-inflammatory properties [1]. Furthermore, natural derivatives sharing this exact spatial geometry, such as actinoquinazolinones isolated from marine bacteria, have demonstrated significant suppression of gastric cancer cell motility [3]. The carboxylic acid tail allows for the generation of prodrugs or the attachment of targeting ligands to enhance cellular uptake.
Fig 2: Pharmacophore mapping within a target binding pocket.
Analytical Validation Standards
To ensure the scientific integrity of the synthesized 4-(4-oxoquinazolin-3(4H)-yl)butanoic acid, the following analytical signatures must be verified:
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¹H NMR (DMSO-d6, 400 MHz): The spectrum must exhibit a distinct singlet at ~8.2-8.3 ppm corresponding to the C2-H of the quinazolinone ring. The butanoic acid chain will present as three distinct multiplets: ~4.0 ppm (t, 2H, N-CH₂), ~2.3 ppm (t, 2H, CH₂-COOH), and ~1.9 ppm (m, 2H, central CH₂). The carboxylic acid proton typically appears as a broad singlet >12.0 ppm.
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FT-IR (KBr pellet): Two distinct carbonyl stretches should be observed. The lactam C=O typically appears around 1670 cm⁻¹, while the carboxylic acid C=O appears around 1710 cm⁻¹, accompanied by a broad O-H stretch from 2500–3300 cm⁻¹.
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High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive mode should yield an exact mass of 233.0921 Da for the [M+H]⁺ ion, confirming the formula C12H12N2O3.
References
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European Journal of Chemistry. "Quinazolinones linked amino acids derivatives as a new class of promising antimicrobial, antioxidant and anti‐inflammatory agents." (2015). URL:[Link]
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ACS Omega. "Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition." (2022). URL:[Link]
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Marine Drugs (via NCBI PMC). "Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells." (2022). URL:[Link]
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LookChem. "4-(4-OXOQUINAZOLIN-3(4H)-YL)BUTANOIC ACID (CAS 25818-89-7) Properties and Specifications." URL:[Link]
